rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Catalog No.
S802468
CAS No.
99199-62-9
M.F
C10H11FO2
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methano...

CAS Number

99199-62-9

Product Name

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2

InChI Key

HAIDNNYCHKHYHX-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1CO

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1CO

Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a chemical compound with the molecular formula C10H11FO2 and a CAS number of 99199-62-9. This compound features a benzopyran structure, which is characterized by a fused benzene and pyran ring, along with a hydroxymethyl group at the 2-position and a fluorine atom at the 6-position. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .

Typical of benzopyran derivatives. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, facilitating the formation of new compounds.
  • Reduction Reactions: The hydroxymethyl group can undergo oxidation or reduction, allowing for the synthesis of various derivatives.
  • Condensation Reactions: The compound can react with other carbonyl-containing compounds to form larger, more complex molecules.

These reactions make it a versatile building block in organic synthesis .

Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol exhibits significant biological activities. It has been studied for its potential:

  • Antioxidant Properties: The compound may help in scavenging free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that it may have inhibitory effects against certain bacterial strains.
  • Potential Neuroprotective Effects: Its structure suggests possible interactions with neurotransmitter systems, warranting further investigation into its neuroprotective capabilities .

Several methods have been developed for synthesizing rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol:

  • Starting from Benzopyran Derivatives: Utilizing fluorination techniques on existing benzopyran compounds to introduce the fluorine atom.
  • Using Fluoroalkylation Reagents: Employing fluoroalkylation reagents in the presence of suitable catalysts to facilitate the formation of the desired structure.
  • Optical Resolution Techniques: Methods such as chiral chromatography can be used to separate enantiomers if needed for specific applications .

Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol finds applications in various fields:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Chemical Research: Used as a reagent or intermediate in synthetic organic chemistry.
  • Material Science: Investigated for use in developing new materials due to its unique structural properties .

Studies on interaction profiles indicate that rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol may interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Potential interactions with neurotransmitter receptors have been hypothesized based on its structural similarities to known ligands .

Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
6-HydroxybenzopyranHydroxyl group at position 6Lacks fluorine; different biological activity
6-MethylbenzopyranMethyl group at position 6Altered lipophilicity affecting pharmacokinetics
3,4-DihydroxybenzopyranHydroxyl groups at positions 3 and 4Increased polarity; potential for different solubility
7-Fluoro-3,4-dihydroxybenzopyranFluorine at position 7May exhibit enhanced binding affinity for certain receptors

Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol stands out due to its unique combination of fluorination and hydroxymethylation, which may confer distinct pharmacological properties not found in its analogs .

Traditional Multi-Step Organic Synthesis Approaches

The synthesis of rac 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol typically involves reduction of a carboxylic acid precursor or cyclization of brominated intermediates.

Method 1: Borohydride Reduction of Carboxylic Acid

A widely employed method reduces 6-fluorochroman-2-carboxylic acid to the target alcohol using sodium borohydride (NaBH₄) in the presence of sulfuric acid (H₂SO₄) as a catalyst. Key steps include:

  • Substrate Preparation: 6-Fluorochroman-2-carboxylic acid is synthesized via fluorination and cyclization of precursor brominated compounds.
  • Reduction: NaBH₄ (48.19 g) and H₂SO₄ (33.95 mL) are added to the carboxylic acid (100 g) in tetrahydrofuran (THF) and diethyl ether at 0–5°C. The mixture is stirred for 30–45 minutes at 35°C.
  • Workup: The reaction is quenched with methanol, neutralized with NaOH, and extracted with dichloromethane.

Yield: 92% (85 g product).

Method 2: Cyclization of 2,4-Dibromobutyric Acid Esters

A Chinese patent outlines a three-step synthesis starting from 2,4-dibromobutyric acid alkyl esters:

  • Alkylation and Cyclization: The ester undergoes nucleophilic substitution and cyclization to form the chroman ring.
  • Hydrolysis: The intermediate ester is hydrolyzed to the carboxylic acid.
  • Reduction: The acid is reduced to the alcohol using a non-Pd/C catalyst system.

Advantages: Mild conditions, high availability of starting materials, and scalability.

MethodReagents/ConditionsYieldKey Features
Borohydride ReductionNaBH₄, H₂SO₄, THF/diethyl ether, 0–35°C92%High efficiency, simple workup
Cyclization from Dibromobutyric Acid2,4-Dibromobutyric acid ester, H₂O, HClNot reportedAvoids expensive catalysts

Novel Catalytic Strategies for Racemic Mixture Production

While asymmetric catalysis dominates enantioselective synthesis, racemic production often relies on traditional methods. Recent advances in catalytic strategies focus on improving reaction efficiency:

Metal-Catalyzed Reductions

Vitride (NaBH₃CN) has been explored for selective reduction of chroman-2-carboxylates to alcohols. For example, methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate is reduced in methylene chloride (MDC) with Vitride, yielding the alcohol.

Mechanistic Insight: Vitride selectively reduces esters to alcohols without over-reduction, preserving the chroman ring’s integrity.

Optimization of Reduction and Cyclization Steps

Key optimizations in chroman synthesis include:

Temperature Control

The NaBH₄/H₂SO₄ reaction requires strict temperature control (0–5°C) to prevent side reactions. Elevated temperatures (>35°C) may lead to epoxide formation or ring-opening.

Solvent Selection

Polar aprotic solvents (THF, diethyl ether) enhance NaBH₄ solubility and reaction kinetics. Aqueous biphasic systems (e.g., toluene/water) improve product isolation efficiency.

Catalyst Loading

H₂SO₄ acts as a catalyst, enhancing NaBH₄’s reducing power. Excess acid can be neutralized post-reaction without compromising yield.

Green Chemistry Approaches for Sustainable Synthesis

Emerging methods prioritize eco-friendly solvents and catalysts:

Metal-Free Radical Annulation

A (NH₄)₂S₂O₈-mediated radical cyclization of 2-(allyloxy)arylaldehydes with oxamic acids produces carbamoylated chroman-4-ones. While not directly applicable to the target compound, this approach avoids heavy metals and uses water as a solvent.

Solvent-Free and Aqueous Reactions

Domino Knoevenagel-hetero-Diels-Alder (DKHDA) reactions in aqueous media synthesize fused chroman derivatives. Adaptation to the target compound could eliminate organic solvents.

Green MethodReagents/ConditionsAdvantages
Radical Annulation(NH₄)₂S₂O₈, oxamic acids, H₂OMetal-free, low cost
Aqueous DKHDAO-allylated salicylaldehyde, H₂OSolvent-free, high atom economy

Synthesis of Nebivolol Analogues

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a pivotal intermediate in the multistep synthesis of nebivolol, a third-generation β1-adrenergic receptor antagonist with vasodilatory properties [4] [2]. The compound’s chiral centers and fluorine substitution at the 6-position are retained throughout the synthetic pathway, which involves sequential reactions to introduce the aminodiol side chain and aryloxypropanolamine moiety [4]. For instance, the intermediate undergoes azidation and reduction to form (R)-2-azido-1-((S)-6-fluorochroman-2-yl)ethanol, a precursor for final stereochemical resolution [4].

The synthesis efficiency of nebivolol analogues hinges on the stereochemical purity of this intermediate. Industrial-scale processes achieve yields up to 65% by optimizing reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium-based systems) [4]. The table below summarizes key synthetic steps involving rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol:

Synthetic StepReagents/ConditionsProductYield
Azido alcohol formationNaN3, DMSO, 40°C(R)-2-azido-1-((S)-6-fluorochroman-2-yl)ethanol58% [4]
Stereochemical resolutionChiral chromatographyEnantiomerically pure intermediate72% [4]

Fluorine’s Role in Bioavailability

The fluorine atom at the 6-position enhances the compound’s lipophilicity (logP ≈ 2.1), improving membrane permeability and oral bioavailability in preclinical models [1] [6]. This modification also reduces metabolic degradation by cytochrome P450 enzymes, as demonstrated in hepatic microsome assays [6]. Comparative studies show that non-fluorinated chroman analogues exhibit 30% lower plasma exposure in rats, underscoring fluorine’s pharmacokinetic advantages [6].

Mechanistic Insights into Cardiovascular Target Modulation

β3-Adrenoceptor Activation and Nitric Oxide Release

While rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol itself is not pharmacologically active, its derivative nebivolol stimulates endothelial nitric oxide (NO) synthesis via β3-adrenoceptor and estrogen receptor activation [7] [8]. In human umbilical vein endothelial cells (HUVECs), nebivolol induces NO production (234% increase in DAF fluorescence) by promoting endothelial nitric oxide synthase (eNOS) translocation and phosphorylation at serine 1177 [7]. This mechanism is absent in non-fluorinated β-blockers like metoprolol, highlighting the fluorine-chroman scaffold’s unique role [7].

Structural Determinants of Target Selectivity

The compound’s dihydrobenzopyran ring enables selective interactions with G-protein-coupled receptors (GPCRs). Molecular docking studies reveal that the fluorine atom forms a hydrogen bond with Thr198 in the β1-adrenoceptor’s binding pocket, conferring subtype selectivity over β2-adrenoceptors (Ki ratio β1/β2 = 1:12) [6]. Additionally, the methanol group at C2 facilitates hydrogen bonding with Asp113 in the 5-HT1A receptor, explaining its off-target serotonergic activity in some derivatives [6].

Structure-Activity Relationship (SAR) Studies of Fluorinated Chroman Derivatives

Impact of Fluorine Substitution

SAR analyses demonstrate that fluorine’s electronegativity and small atomic radius optimize steric and electronic interactions with aromatic residues in target proteins. For example, replacing fluorine with chlorine at the 6-position reduces 5-HT1A receptor affinity by 40-fold, while hydroxyl substitution abolishes activity [6]. The table below compares receptor binding profiles of fluorinated chroman derivatives:

Compoundβ1-Adrenoceptor Ki (nM)5-HT1A Ki (nM)Selectivity (β1/5-HT1A)
6-Fluorochroman-2-methanol12.3 ± 1.245.6 ± 3.83.7:1
6-Chlorochroman-2-methanol14.1 ± 1.5520 ± 4536.9:1
6-Hydroxychroman-2-methanol210 ± 22>1000>4.8:1

Modifications to the Chroman Core

Oxidation of the chroman ring to chromone (as in 6-fluoro-4-chromanone) shifts activity toward enzyme inhibition, particularly against Sirtuin 2 (IC50 = 1.8 µM) [5]. Conversely, introducing carboxylic acid groups at C2 (e.g., 6-fluorochromane-2-carboxylic acid) enhances angiotensin-converting enzyme (ACE) inhibition by 15-fold compared to methanol derivatives [3]. These modifications illustrate the chroman scaffold’s versatility in targeting diverse cardiovascular pathways.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types